![molecular formula C9H9ClF3NO B1432612 2-[2-Chloro-5-(trifluoromethyl)phenoxy]ethan-1-amine CAS No. 1511337-30-6](/img/structure/B1432612.png)
2-[2-Chloro-5-(trifluoromethyl)phenoxy]ethan-1-amine
Overview
Description
“2-[2-Chloro-5-(trifluoromethyl)phenoxy]ethan-1-amine” is a chemical compound. It is used in the synthesis of aryloxy oxo pyrimidinone that displays ALK-selective inhibition . It is also used in the preparation of novel antidepressants .
Synthesis Analysis
The synthesis of this compound involves several steps. For instance, 2-((2-Chloro-5-(trifluoromethyl)phenoxy)methyl)phenylboronic acid is used as a reagent . The intermediate 3f was formed by a Pd-catalyzed coupling reaction between intermediate 3e and 4-methyl-2-acetaminothiazole, which was then hydrolyzed in the presence of 6 M HCl and gave intermediate 3g .Molecular Structure Analysis
The molecular formula of “2-[2-Chloro-5-(trifluoromethyl)phenoxy]ethan-1-amine” is C14H11BClF3O3 . The average mass is 196.554 Da and the monoisotopic mass is 195.990280 Da .Chemical Reactions Analysis
This compound is involved in various chemical reactions. For example, it is used in the synthesis of aryl- and hetarylfurocoumarins via Suzuki reaction . It is also used in the synthesis of Et canthinone-3-carboxylates from Et 4-bromo-6-methoxy-1,5-naphthyridine-3-carboxylate via a Pd-catalyzed Suzuki-Miyaura coupling and a Cu-catalyzed amidation reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-[2-Chloro-5-(trifluoromethyl)phenoxy]ethan-1-amine” include a melting point of 59-63 °C . The compound is a white to almost white powder to crystal .Scientific Research Applications
Pharmaceutical Intermediates
2-[2-Chloro-5-(trifluoromethyl)phenoxy]ethan-1-amine: is primarily used as an intermediate in the synthesis of various pharmaceutical compounds. The presence of the trifluoromethyl group is particularly significant as it can improve the biological activity and metabolic stability of pharmaceuticals . This compound serves as a building block in the creation of more complex molecules that are used in medication development.
Fluorine Chemistry
As a compound containing a trifluoromethyl group, it is of interest in the field of fluorine chemistry, where researchers explore the synthesis and reactivity of fluorinated compounds. This area of research is vital for the discovery of new reactions and the development of fluorine-containing pharmaceuticals and agrochemicals .
Safety and Hazards
properties
IUPAC Name |
2-[2-chloro-5-(trifluoromethyl)phenoxy]ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClF3NO/c10-7-2-1-6(9(11,12)13)5-8(7)15-4-3-14/h1-2,5H,3-4,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGDABYUGVYUNBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)OCCN)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-Chloro-5-(trifluoromethyl)phenoxy]ethan-1-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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